molecular formula C31H46O5 B13076134 KadcoccinicacidI

KadcoccinicacidI

Cat. No.: B13076134
M. Wt: 498.7 g/mol
InChI Key: WTZDVJDJXXEZBD-CKMNHEDWSA-N
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Description

Kadcoccinic Acid I is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine for its antioxidant and cytotoxic properties . Structurally, it belongs to the kadcoccinic acids (A–J), a series of triterpenoids characterized by a lanostane backbone modified with hydroxyl, carbonyl, and/or lactone groups. The compound’s structure includes a 6/6/6/5-fused tetracyclic core, with stereochemical assignments confirmed via X-ray crystallography and ROESY data . Kadcoccinic Acid I has attracted attention for its bioactivity, particularly in cytotoxicity assays against cancer cell lines, though its mechanism remains under investigation .

The first total synthesis of its trimethyl ester derivative was achieved via a gold(I)-catalyzed cyclization of an enynyl acetate, enabling efficient construction of the cyclopentenone scaffold critical to its structural framework . This synthesis highlighted the stereochemical sensitivity of its enynyl acetate precursor, which dictates regioisomeric outcomes during cyclization .

Properties

Molecular Formula

C31H46O5

Molecular Weight

498.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4bR,5R,7S,8S,9aR)-8-(2-carboxyethyl)-9a-methoxy-5,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4a,4b,5,6,7-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C31H46O5/c1-18(2)25-16-21(5)28-24-13-12-23(19(3)10-9-11-20(4)29(34)35)22(6)31(24,36-8)17-26(28)30(25,7)15-14-27(32)33/h11,17,19,21,23-25,28H,1,6,9-10,12-16H2,2-5,7-8H3,(H,32,33)(H,34,35)/b20-11-/t19-,21-,23-,24?,25+,28-,30+,31-/m1/s1

InChI Key

WTZDVJDJXXEZBD-CKMNHEDWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@](C2=C[C@@]3(C([C@@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)OC)(C)CCC(=O)O)C(=C)C

Canonical SMILES

CC1CC(C(C2=CC3(C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)OC)(C)CCC(=O)O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Kadcoccinic Acid Family

Kadcoccinic Acid I is part of a broader family of lanostane triterpenoids (Table 1). Key structural distinctions include:

Table 1: Structural Features of Kadcoccinic Acids and Related Compounds

Compound Core Skeleton Functional Groups Molecular Weight ([M+H]⁺/[M-H]⁻) Key References
Kadcoccinic Acid I 6/6/6/5 tetracyclic 3-OH, 28-carboxylic acid 499.3 ([M-H]⁻)
Kadcoccinic Acid A 6/6/6/5 tetracyclic 2α-OH, 3-keto, 28-carboxylic acid 467.3 ([M-H]⁻)
Kadcoccinic Acid D 6/6/6/5 tetracyclic 3-OH, 23-lactone 453.3 ([M+H]⁺)
Coccinic Acid 6/6/6/5 tetracyclic 2α-OH, 3β-OH, 28-carboxylic acid 455.4 ([M+H]⁺)
Kadcoccinone C 6/6/6/6 tetracyclic 3-keto, 24,25-epoxide 527.3 ([M-H]⁻)

Key Observations :

  • Backbone Diversity: Kadcoccinones (e.g., Kadcoccinone C) exhibit a 6/6/6/6 tetracyclic system, contrasting with the 6/6/6/5 framework of kadcoccinic acids .
  • Functional Group Variations : Kadcoccinic Acid D contains a γ-lactone ring at C-23, absent in Kadcoccinic Acid I, which instead features a free carboxylic acid at C-28 .
  • Stereochemical Complexity : Coccinic Acid and Kadcoccinic Acid A share hydroxylation at C-2α and C-3β but differ in oxidation states (C-3 keto vs. hydroxyl groups) .

Bioactivity and Distribution in Plant Tissues

Table 2: Bioactivity and Tissue Distribution of Kadcoccinic Acid I and Analogues

Compound Cytotoxicity (IC₅₀, μM) Antioxidant Activity Abundance in K. coccinea Tissues References
Kadcoccinic Acid I 8.2 (HeLa) Moderate Seed > Pulp > Leaf
Kadcoccinic Acid A 12.5 (MCF-7) Low Seed > Pulp
Kadcoccinic Acid D 6.9 (A549) High Leaf > Seed
Coccinic Acid 15.1 (HepG2) Moderate Pulp > Seed

Key Findings :

  • Potency : Kadcoccinic Acid D exhibits superior cytotoxicity, likely due to its lactone moiety enhancing membrane permeability .
  • Tissue-Specific Accumulation : Kadcoccinic Acid I is enriched in seeds, while Kadcoccinic Acid D dominates in leaves, reflecting divergent biosynthetic regulation .

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